
Application Notes: Staining Lipoproteins on
Paraffin Sections with Sudan II

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sudan II-d6

Cat. No.: B6594343 Get Quote

Introduction
Sudan II is a fat-soluble azo dye belonging to the lysochrome family, which also includes Sudan

III, Sudan IV, Oil Red O, and Sudan Black B.[1][2] It is utilized in histology for the visualization

of lipids, particularly triglycerides.[3] While the staining of lipids is most effectively performed on

frozen sections, as the solvents used in paraffin wax processing extract the majority of lipids, it

is possible to stain some protein-bound lipids and lipoproteins in paraffin-embedded tissues.[2]

[3] This document provides detailed application notes and protocols for the use of Sudan II in

staining lipoproteins on paraffin sections, including special lipid fixation techniques to enhance

preservation.

Principle of Staining
The mechanism of staining with Sudan dyes is a physical process based on differential

solubility rather than a chemical reaction. The dye is more soluble in the lipids within the tissue

than in its solvent.[1] When the tissue section is immersed in the dye solution, the dye

molecules partition from the solvent into the tissue lipids, imparting a distinct color. Sudan II

typically stains lipids an orange-red color.[4]

Challenges and Considerations for Paraffin
Sections
The primary challenge in staining lipids in paraffin-embedded tissues is the dissolution of lipids

during the dehydration and clearing steps of tissue processing, which commonly use ethanol
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and xylene.[5] This results in the loss of most neutral lipids, leaving behind only those that are

protein-bound or otherwise resistant to solvent extraction.[6] Therefore, for the robust

demonstration of lipoproteins, special fixation techniques are required to preserve the lipid

components within the tissue prior to paraffin embedding.

Recommended Alternative Stains
For general lipid staining, several other lysochromes are commonly used and may offer

superior results:

Oil Red O: Widely used for demonstrating neutral triglycerides in frozen sections and can

also stain some protein-bound lipids in paraffin sections. It provides a more intense red color

than Sudan III and IV.[6]

Sudan Black B: A very sensitive lipid stain that can visualize a wide range of lipids, including

phospholipids and neutral fats. It stains lipids a blue-black color.[2][7]

Sudan IV: Stains fats with a deeper red color than Sudan III.[8]

A comparative study on lipid accumulation in adipose tissue indicated that Sudan Black B was

the most sensitive among the Sudan dyes tested (III, IV, and Black B) and Oil Red O.[7]

Quantitative Analysis of Lipid Staining
While direct quantitative data for Sudan II on paraffin sections is limited, a study on adipose

tissue provided a comparison of lipid content as a percentage of stained area for other

common lipid stains.

Stain
Fold Increase in Lipid
Content (Obese vs.
Control)

p-value

Oil Red O 2.8 <0.001

Sudan III 2.6 <0.001

Sudan IV 2.7 <0.001

Sudan Black B 3.2 <0.001
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Table adapted from a study on lipid accumulation in adipose tissue, demonstrating the relative

sensitivity of different lipid stains.[7]

Experimental Protocols
Protocol 1: Special Lipid Fixation for Paraffin
Embedding (Linoleic Acid/Chromic Acid Method)
This method preserves lipids in formalin-fixed tissues, allowing for subsequent staining in

paraffin sections.[9]

Materials:

Formalin-fixed tissue blocks (1-2 mm thick)

Solution 1: Saturated solution of linoleic acid in 70% ethylene glycol

Solution 2: 2% Chromic acid

Solution 3: 5% Sodium bicarbonate

Standard reagents for paraffin embedding (ethanol, xylene, paraffin wax)

Procedure:

Immerse the formalin-fixed tissue blocks in Solution 1 for 3 days at 56°C.

Rinse the tissue blocks in several changes of 70% ethanol for at least 8 hours, followed by

several changes of distilled water.

Immerse the tissue in 2% chromic acid (Solution 2) for 24 hours at 4°C.

Rinse in running tap water for 24 hours at room temperature.

Immerse in 5% sodium bicarbonate (Solution 3) for 24 hours at room temperature.

Rinse in tap water for at least 8 hours.

The tissue can now be processed for paraffin embedding using a standard protocol.
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Protocol 2: Sudan II Staining for Specially Fixed Paraffin
Sections (Adapted)
This protocol is adapted from methods for other Sudan dyes and Oil Red O. Optimization may

be required.

Materials:

Deparaffinized and rehydrated sections of specially fixed tissue

Sudan II staining solution (e.g., 0.5% Sudan II in 70% ethanol or propylene glycol)

70% Ethanol or Propylene Glycol (for differentiation)

Nuclear counterstain (e.g., Mayer's hematoxylin)

Aqueous mounting medium

Procedure:

Deparaffinize the sections in xylene and rehydrate through graded alcohols to distilled water.

Rinse briefly in 70% ethanol.

Immerse the slides in the filtered Sudan II staining solution for 10-30 minutes.

Differentiate briefly in 70% ethanol to remove excess stain. The degree of differentiation

should be monitored microscopically.

Wash thoroughly in distilled water.

If desired, counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.

Wash in tap water to "blue" the hematoxylin.

Mount the coverslip with an aqueous mounting medium.

Expected Results:
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Lipids/Lipoproteins: Orange-red

Nuclei: Blue (if counterstained)

Workflow and Pathway Diagrams
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Caption: Experimental workflow for Sudan II staining of lipoproteins on specially fixed paraffin

sections.

Conclusion
Staining lipoproteins on paraffin sections with Sudan II is feasible but requires specialized

tissue preparation to prevent lipid extraction. The provided protocols offer a framework for the

preservation and subsequent staining of lipids in paraffin-embedded tissues. Researchers

should be aware of the limitations and consider alternative, more sensitive lipid stains when

appropriate. Careful optimization of staining and differentiation times is crucial for achieving

high-quality results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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